Precorrin-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

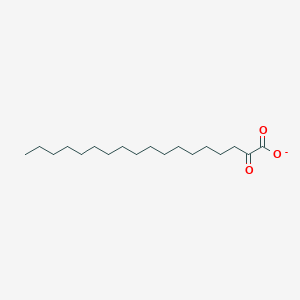

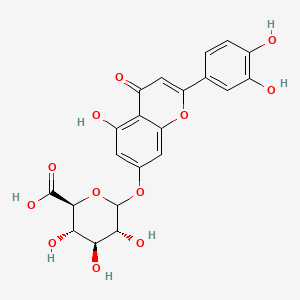

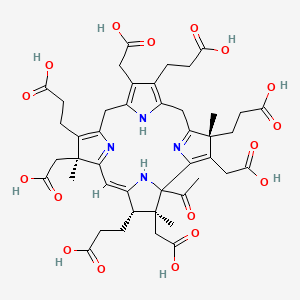

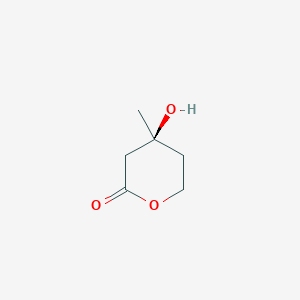

Precorrin-4 is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which four methyl groups have been introduced at positions 2, 7, 17 and 20 of the tetrapyrrole framework, together with ring contraction of the framework forming a bond between C-1 and C-19, leaving C-20 as part of an acetyl group bonded to C-1. It is a conjugate acid of a precorrin-4(8-).

Scientific Research Applications

Biosynthesis of Vitamin B12

- Precorrin-4 is a key intermediate in the biosynthesis of coenzyme B12, a complex process involving various enzymes and biochemical transformations. The pathway from precorrin-3 to precorrin-6x, which includes the conversion to precorrin-4, is crucial in the formation of the corrin ring structure central to coenzyme B12 (Debussche, Thibaut, Cameron, Crouzet, & Blanche, 1993).

Structural Studies of Precorrins

- The structure of precorrin-4, especially its oxidized form known as factor-IV, has been a subject of extensive research, providing insights into the molecular intricacies of vitamin B12 biosynthesis. Structural studies using 13C labelling and NMR techniques have revealed significant details about the precorrin-4 molecule (Thibaut, Blanche, Debussche, Leeper, & Battersby, 1990).

Enzymatic Conversion Involving Precorrin-4

- Precorrin-4 plays a pivotal role in enzymatic conversion processes. For instance, the transformation of precorrin-3 to precorrin-4 is catalyzed by enzymes like CobG and CobJ in Pseudomonas denitrificans. These enzymes are responsible for specific methylations and ring contractions, integral to the formation of the vitamin B12 macrocycle (Scott, Roessner, Stolowich, Spencer, Min, & Ozaki, 1993).

Optimization of Enzymes for Precorrin Synthesis

- The optimization of enzymes involved in the synthesis of precorrin-2, a precursor to precorrin-4, has been studied to enhance the production of biologically-derived chemicals. Techniques like response surface methodology have been used for maximizing the efficiency of enzyme systems that produce precorrins (Fang, Dong, Cai, Zheng, Li, Zhang, & Sun, 2016).

In Vitro Studies and Enzyme Characterization

- In vitro studies have been instrumental in characterizing various enzymes involved in the synthesis and conversion of precorrin-4 and its related compounds. These studies provide valuable insights into the enzymatic processes and molecular interactions occurring in the B12 biosynthetic pathway (Blanche, Thibaut, Famechon, Debussche, Cameron, & Crouzet, 1992).

properties

Product Name |

Precorrin-4 |

|---|---|

Molecular Formula |

C44H52N4O17 |

Molecular Weight |

908.9 g/mol |

IUPAC Name |

3-[(2S,3S,4Z,7S,17R)-1-acetyl-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-2,7,17-trimethyl-10,15,21,23-tetrahydro-3H-corrin-3-yl]propanoic acid |

InChI |

InChI=1S/C44H52N4O17/c1-20(49)44-40-25(14-37(60)61)41(2,12-11-35(56)57)30(47-40)16-27-21(5-8-32(50)51)22(13-36(58)59)26(45-27)15-28-23(6-9-33(52)53)42(3,18-38(62)63)31(46-28)17-29(48-44)24(7-10-34(54)55)43(44,4)19-39(64)65/h17,24,45,48H,5-16,18-19H2,1-4H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)/b29-17-/t24-,41-,42+,43+,44?/m1/s1 |

InChI Key |

IOBDBIPWYQGVMM-VLMJWMIZSA-N |

Isomeric SMILES |

CC(=O)C12C3=C([C@@](C(=N3)CC4=C(C(=C(N4)CC5=C([C@](C(=N5)/C=C(\N1)/[C@H]([C@]2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |

SMILES |

CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC(=O)C12C3=C(C(C(=N3)CC4=C(C(=C(N4)CC5=C(C(C(=N5)C=C(N1)C(C2(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)(C)CCC(=O)O)CC(=O)O |

synonyms |

precorrin 4 precorrin-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)

![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)